molecular formula C8H13ClN2 B052169 2,6-Dimethylphenylhydrazine hydrochloride CAS No. 2538-61-6

2,6-Dimethylphenylhydrazine hydrochloride

Cat. No. B052169
CAS RN: 2538-61-6
M. Wt: 172.65 g/mol
InChI Key: GQKQMDUOOZVZFD-UHFFFAOYSA-N
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Description

2,6-Dimethylphenylhydrazine hydrochloride is a chemical compound with the molecular formula C8H13ClN2 . It has a molecular weight of 172.66 . The compound is a solid in physical form .


Molecular Structure Analysis

The molecular structure of 2,6-Dimethylphenylhydrazine hydrochloride can be represented by the InChI code: InChI=1S/C8H12N2.ClH/c1-6-4-3-5-7(2)8(6)10-9;/h3-5,10H,9H2,1-2H3;1H . The compound’s canonical SMILES representation is CC1=C(C(=CC=C1)C)NN.Cl .


Physical And Chemical Properties Analysis

2,6-Dimethylphenylhydrazine hydrochloride is a solid . It has a molecular weight of 172.65 g/mol . The compound has a boiling point of 219.4°C at 760 mmHg and a melting point of 210-211°C .

Scientific Research Applications

  • Organic Synthesis and Chemical Reactions :

    • It is used in Fischer indole synthesis, demonstrating the formation of specific compounds like trimethyltetrahydrocarbazole, and providing insights into mechanisms like the dienone-imine intermediate formation (Bajwa & Brown, 1970).
    • Involved in reactions with other compounds such as propionaldehyde, where it aids in the synthesis of trimethylindole and supports the understanding of the Robinson mechanism in Fischer indole synthesis (Bajwa & Brown, 1969).
  • Medical and Pharmaceutical Research :

    • Its derivatives have been studied in the context of cancer research. For instance, 1,2-dimethylhydrazine hydrochloride, a related compound, has been used to induce colonic carcinomas in animal models, helping to understand cancer development and potential treatments (Thurnherr et al., 1973).
    • It has been used in the synthesis of potential imaging agents for diseases like Alzheimer's, exemplified by the synthesis of [11C]J147 (Wang, Gao, & Zheng, 2013).
  • Material Science and Analytical Chemistry :

    • Its derivatives are studied for their crystal structures, as seen in the case of xylazine hydrochloride, providing insights into molecular arrangements and interactions (Zvirgzdins, Mishnev, & Actiņš, 2014).
    • Applied in chromatographic studies, such as the analysis of drug compounds, demonstrating its utility in analytical chemistry (Bobrov, Van'kova, & Sul'din, 2000).
  • Environmental and Toxicological Studies :

    • Research on related hydrazine compounds has implications in understanding environmental carcinogens and their effects on human health (Tóth, 1977).
    • Used in studies to understand the carcinogenic potential of chemicals, such as in rodent models, contributing to toxicology and cancer research (Glauert & Weeks, 1989).

properties

IUPAC Name

(2,6-dimethylphenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.ClH/c1-6-4-3-5-7(2)8(6)10-9;/h3-5,10H,9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQKQMDUOOZVZFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40496680
Record name (2,6-Dimethylphenyl)hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40496680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethylphenylhydrazine hydrochloride

CAS RN

2538-61-6
Record name 2538-61-6
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Record name (2,6-Dimethylphenyl)hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40496680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Dimethylphenylhydrazine hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
GS Bajwa, RK Brown - Canadian Journal of Chemistry, 1970 - cdnsciencepub.com
When N′-methyl-2,6-dimethylphenylhydrazine hydrochloride (1) was heated with 2-methylcyclohexanone in refluxing dry benzene, the products isolated were ammonium chloride and …
Number of citations: 12 cdnsciencepub.com
GS Bajwa, RK Brown - Canadian Journal of Chemistry, 1969 - cdnsciencepub.com
When N′-methyl-2,6-dimethylphenylhydrazine hydrochloride was condensed with propionaldehyde by azeotropic removal of water in refluxing benzene for 10–12 min, a solid mixture …
Number of citations: 20 cdnsciencepub.com
GS Bajwa, RK Brown - Canadian Journal of Chemistry, 1968 - cdnsciencepub.com
Condensation of N′-methyl-2,6-dimethylphenylhydrazine with cyclohexanone in refluxing benzene gives 8,9-dimethyl-1,2,3,4-tetrahydrocarbazole along with water and ammonia. …
Number of citations: 18 cdnsciencepub.com
GS Bajwa, RK Brown - Canadian Journal of Chemistry, 1968 - cdnsciencepub.com
Condensation of N′-methyl-2,6-dimethylphenylhydrazine hydrochloride with isobutyraldehyde in dry benzene gave the hydrochloride of a dienone–imine (7) considered to be …
Number of citations: 17 cdnsciencepub.com
RB Carlin, DP Carlson - Journal of the American Chemical …, 1959 - ACS Publications
2, 6-Dimethylphenylhydrazine has been preparedfrom 2, 6-xylidine by a much improved procedure and converted to acetophenone 2, 6-dimethylphenylhydrazone (II). Treatment of the …
Number of citations: 31 pubs.acs.org
I Nikovskiy, A Polezhaev, V Novikov… - … A European Journal, 2020 - Wiley Online Library
The molecular design of spin‐crossover complexes relies on controlling the spin state of a transition metal ion by proper chemical modifications of the ligands. Herein, the first N,N’‐…
Z Yang, S Hou, W He, B Cheng, P Jiao, J Xu - Tetrahedron, 2016 - Elsevier
The regioselectivity of the o-semidine, p-semidine, and diphenyline rearrangements of unsymmetrical N,N′-diarylhydrazines was studied experimentally. The results indicate that their …
Number of citations: 20 www.sciencedirect.com
X Wang, S Wang, F Pan, L He, L Duan - Inorganic Chemistry, 2019 - ACS Publications
Four cationic iridium complexes with 5-phenyl-1H-1,2,4-triazole (phtz) type cyclometalating ligands (C^N) and different ancillary ligands (N^N), namely, [Ir(dphtz) 2 (bpy)]PF 6 (1), [Ir(…
Number of citations: 26 pubs.acs.org
DJ Lester - 1978 - spiral.imperial.ac.uk
Cholestan-3-one p-nitrophenylhydrazone may be converted into cholesta-1, 4-dien-3-one p-nitrophenylhydrazone and cholesta-1, 4, 6-trien-3-one in 80% and 61% yields respectively …
Number of citations: 2 spiral.imperial.ac.uk
SP Hiremath, RS Hosmane - Advances in Heterocyclic Chemistry, 1973 - Elsevier
Publisher Summary Nuclear magnetic resonance (NMR) spectroscopy is fast becoming a unique tool to elucidate the structural features of even complex organic molecules. The …
Number of citations: 8 www.sciencedirect.com

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